8-Fluoropyrido[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoropyrido[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAUYRBSZAILJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies and Molecular Structure Elucidation
Quantum chemical methods are fundamental to elucidating the intrinsic properties of a molecule, such as its three-dimensional structure, electronic charge distribution, and orbital energies.
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of benzimidazole-based compounds. nih.govnih.govsapub.org For derivatives of the pyrimido[1,2-a]benzimidazole (B3050247) class, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, are employed to determine the optimized molecular geometry in the ground state. nih.govsciencepublishinggroup.com These calculations confirm the non-planar nature of the fused ring system, which significantly impacts its electronic characteristics. nih.gov
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For the 8-fluoropyrido[1,2-a]benzimidazole, the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO orbitals, potentially influencing the molecule's reactivity and interaction with biological targets.
| Property | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity. More negative values suggest lower donation ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity. More negative values suggest higher acceptance ability. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |
| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and non-bonding interactions with polar molecules or protein residues. |
Ab initio molecular dynamics (MD) is a powerful computational technique that simulates the motion of atoms over time based on forces calculated directly from quantum mechanical principles, without reliance on pre-parameterized force fields. This method provides profound insights into the chemical stability, conformational flexibility, and reaction dynamics of a molecule.
While classical MD simulations have been successfully used to confirm the stability of ligand-protein complexes involving pyrimido[1,2-a]benzimidazole derivatives nih.govnih.govrsc.org, specific studies employing ab initio MD to assess the intrinsic chemical stability of this compound were not prominent in the surveyed literature. Such a study would be valuable to understand its degradation pathways and stability under various conditions from first principles.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are crucial for predicting the activity of novel compounds and optimizing lead structures. nih.govbiointerfaceresearch.com
Both 2D and 3D-QSAR models have been developed for various biological activities of pyrido[1,2-a]benzimidazole (B3050246) and related scaffolds.
2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity, electronic parameters, and steric properties. For a series of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives acting as Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists, a 2D-QSAR model was developed using the multiple linear regression (MLR) method. This model demonstrated good predictive power, with a squared correlation coefficient (r²) of 0.8039 and an internal cross-validation coefficient (q²) of 0.6311, indicating its robustness. nih.govnih.gov
3D-QSAR models go a step further by considering the three-dimensional arrangement of atoms. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. For a series of pyrido[1,2-a]benzimidazoles with antimalarial activity, a 3D-QSAR model was generated that showed excellent statistical significance (r² = 0.989, q² = 0.76). researchgate.net Such models generate contour maps that visualize regions where steric bulk, hydrophobic character, or electrostatic properties are favorable or unfavorable for activity, thereby guiding the placement of substituents like the 8-fluoro group. researchgate.net
| QSAR Model Type | Biological Target/Activity | Squared Correlation Coefficient (r²) | Cross-validation Coefficient (q²) | Reference |
|---|---|---|---|---|
| 2D-QSAR (MLR) | CRF-1 Receptor Antagonism | 0.8039 | 0.6311 | nih.govnih.gov |
| 3D-QSAR | Antimalarial (antiplasmodial) | 0.989 | 0.76 | researchgate.net |
| 3D-QSAR (kNN-MFA) | CRF-1 Receptor Antagonism | - | 0.6013 | nih.govnih.gov |
Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require 3D alignment of molecules. It works by generating molecular holograms, which are fingerprints that encode the frequency of various molecular fragments. These holograms are then correlated with biological activity using partial least squares (PLS) regression. While HQSAR is a powerful tool for generating predictive models, specific studies applying this technique to this compound or its close analogs have not been identified in the reviewed scientific literature.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the mechanism of action and to screen for potential drug candidates. researchgate.net Derivatives of the pyrido[1,2-a]benzimidazole scaffold have been docked into the active sites of several important protein targets.
For instance, in studies of CRF-1 receptor antagonists, docking simulations revealed that tetrahydropyrimido[1,2-a]benzimidazole derivatives fit into the receptor's binding pocket, forming key interactions. These include hydrogen bonds with polar amino acid residues such as Glu196, Arg283, and Lys334, as well as π-π stacking interactions with aromatic residues like Trp9. nih.govnih.gov The fluorine atom at the 8-position of this compound could potentially engage in favorable halogen bonding or other electrostatic interactions within the active site, thereby enhancing binding affinity.
Similarly, in the context of antimalarial drug discovery, pyrido[1,2-a]benzimidazoles were docked against the Plasmodium falciparum enzyme Falcipain-2 (FP-2), revealing key interactions necessary for inhibitory activity. researchgate.net
| Protein Target | Therapeutic Area | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| CRF-1 Receptor | Stress-related disorders | Glu196, Lys334, Arg283, Arg5, Asp284 | Hydrogen Bonding | nih.govnih.gov |
| CRF-1 Receptor | Stress-related disorders | Trp9 | π-π Stacking | nih.gov |
| Falcipain-2 (FP-2) | Antimalarial | Not specified | Docking performed | researchgate.net |
| Pin1 | Anticancer | Lys63, Arg69, Cys113, Ser154 | Hydrogen Bonding | rsc.org |
Identification of Key Active Site Residues and Intermolecular Interactions
The stability and specificity of a ligand-protein complex are determined by the network of intermolecular interactions. For benzimidazole derivatives, several key interactions have been identified through computational studies. These commonly include:
Hydrogen Bonds: The nitrogen atoms within the benzimidazole core are frequent participants in hydrogen bonding with amino acid residues such as glutamic acid, arginine, and serine in the active site of target proteins. nih.gov
Hydrophobic Interactions: The aromatic rings of the benzimidazole scaffold often engage in hydrophobic interactions with nonpolar residues like phenylalanine, leucine, and valine. nih.gov
Pi-Pi Stacking: The planar aromatic system of pyrido[1,2-a]benzimidazole can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine.
Halogen Bonds: The fluorine atom in this compound can form halogen bonds, which are noncovalent interactions between the electrophilic region of the halogen and a nucleophilic site on the protein.
In studies of benzimidazole-triazole hybrids targeting VEGFR-2, the triazole ring has been shown to act as a bridge, facilitating hydrogen bond formation between the carbothioamide or hydrazide moiety and key residues like Asp1044 and Glu883. nih.gov Similarly, the benzimidazole ring can occupy the triphosphate binding site, forming hydrogen bonds with residues such as Arg162 and Asn163. nih.gov
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon binding. These simulations, often run for nanoseconds, can validate the binding poses predicted by molecular docking and assess the persistence of key interactions over time.
For various benzimidazole derivatives, MD simulations have been employed to confirm the stability of the ligand within the active site of its target protein. nih.gov These simulations typically analyze parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein.
In Silico Pharmacokinetic Assessments
The therapeutic success of a drug candidate is highly dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). In silico tools play a vital role in the early prediction of these properties, helping to identify compounds with favorable ADME characteristics.
ADME properties for benzimidazole derivatives are frequently predicted using computational models. These predictions are based on the molecule's physicochemical properties.
| ADME Property | Predicted Outcome for Benzimidazole Derivatives |
| Human Intestinal Absorption (HIA) | Generally predicted to be high, suggesting good absorption from the gastrointestinal tract. nih.govmdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Variable, depending on the specific substitutions on the benzimidazole core. Some derivatives are predicted to cross the BBB, while others are not. nih.govresearchgate.net |
| Cytochrome P450 (CYP) Inhibition | Often predicted to be inhibitors of certain CYP isoforms (e.g., CYP2D6, CYP3A4), which can indicate potential for drug-drug interactions. researchgate.net |
| P-glycoprotein (P-gp) Substrate | Some derivatives are predicted to be substrates of P-gp, which could affect their cellular efflux and bioavailability. researchgate.net |
This table presents generalized predictions for benzimidazole derivatives based on available literature. Specific values for this compound would require dedicated computational analysis.
"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely orally active drug in humans. These assessments are often based on rules such as Lipinski's Rule of Five and Veber's Rule.
Studies on various benzimidazole hybrids have shown that they generally exhibit good drug-like properties. researchgate.net They often comply with Lipinski's rules, having appropriate molecular weight, lipophilicity (logP), and numbers of hydrogen bond donors and acceptors. researchgate.net The bioavailability of benzimidazole derivatives is often predicted to be good, with many compounds showing a bioavailability score of 0.55. nih.gov
Table of Predicted Physicochemical and Drug-likeness Properties for a Representative Pyrido[1,2-a]benzimidazole Analog
| Property | Predicted Value/Range | Rule/Guideline |
| Molecular Weight (MW) | < 500 g/mol | Lipinski's Rule |
| LogP (Lipophilicity) | < 5 | Lipinski's Rule |
| Hydrogen Bond Donors | < 5 | Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Veber's Rule |
| Number of Rotatable Bonds | < 10 | Veber's Rule |
| Bioavailability Score | ~0.55 | General Prediction |
This table is illustrative and based on general findings for the pyrido[1,2-a]benzimidazole scaffold. The specific values for this compound may vary.
Mechanistic Insights into Biological Activities
Structure-Activity Relationship (SAR) Elucidation for Pyrido[1,2-a]benzimidazole (B3050246) Analogues
The biological profile of pyrido[1,2-a]benzimidazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.govrsc.orgresearchgate.net
Influence of Substituents and Positional Effects on Bioactivity Profile
The diverse biological activities of pyrido[1,2-a]benzimidazoles, including antibacterial, antimalarial, anticancer, and antioxidant effects, are significantly influenced by the substituents on the fused ring system. mdpi.com The introduction of different chemical groups at various positions can modulate the compound's potency and selectivity. For instance, in a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, the substitution pattern was found to be critical for their antiparasitic activity. mdpi.com Specifically, compounds with a 3-fluorophenyl or a 3,5-difluorophenyl group showed preferential activity against certain parasites. mdpi.com
The position of these substituents is equally important. A study on benzimidazole (B57391) derivatives highlighted that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence their anti-inflammatory activity. nih.gov For example, a 3-methyl-8-nitro-3,4,4a,5-tetrahydropyrimido[1,6-a]benzimidazol-1(2H)–thione derivative demonstrated comparable anti-inflammatory activity to ibuprofen. nih.gov
Furthermore, the nature of the substituent at the 2-position of the benzimidazole ring can determine the specific biological target. For example, a pyrrole (B145914) core at this position was found to be essential for enhancing antifouling activity. researchgate.net The development of new derivatives often involves the strategic placement of various functional groups to optimize their interaction with biological targets. nih.govrsc.org
Interactive Table: Substituent Effects on Bioactivity of Pyrido[1,2-a]benzimidazole Analogues
| Compound/Derivative | Substituent(s) | Position(s) | Observed Bioactivity | Reference |
| 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole | 3,5-difluorophenyl | 2 | High activity and selectivity against T. gondii | mdpi.com |
| 4-amino-3-cyano-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole | 3-fluorophenyl | 2 | Excellent activity against L. major | mdpi.com |
| 3-methyl-8-nitro-3,4,4a,5-tetrahydropyrimido[1,6-a]benzimidazol-1(2H)–thione | 3-methyl, 8-nitro | 3, 8 | Anti-inflammatory | nih.gov |
| Pyrrole-substituted benzimidazole | Pyrrole | 2 | Antifouling | researchgate.net |
Role of the Fluorine Atom in Modulating Biological Response, Lipophilicity, and Bioactivity
The introduction of fluorine atoms into the pyrido[1,2-a]benzimidazole scaffold is a recognized strategy for enhancing biological activity. nih.gov Fluorine's high electronegativity and relatively small size allow it to alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can lead to improved biological performance. nih.gov
The presence of fluorine can significantly impact a compound's ability to interact with its biological target. For example, the incorporation of a fluorine atom at position-6 of fluoroquinolones enhances their antibacterial potency by improving DNA gyrase binding and cell penetration. nih.gov In the context of pyrido[1,2-a]benzimidazoles, fluorinated substituents have been shown to be an effective method for modifying their physical, chemical, and biological properties. nih.gov For instance, a pyrimidobenzimidazole derivative with a 3-fluorophenyl substituent was identified as a potent antiparasitic agent against Leishmania major. mdpi.com Another derivative with a 3,5-difluorophenyl group showed high activity and selectivity against Toxoplasma gondii. mdpi.com
The position of the fluorine atom is crucial. Studies on benzimidazole derivatives have shown that the presence of fluorine on a phenyl ring can lead to a significant change in the molecule's ability to bind to DNA, likely due to the small size of fluorine allowing it to intercalate between DNA base pairs. nih.gov This highlights the strategic importance of fluorine substitution in designing new bioactive compounds.
Conformational and Electronic Factors Governing Activity
The three-dimensional shape (conformation) and the distribution of electrons within the molecule (electronic factors) are critical determinants of the biological activity of pyrido[1,2-a]benzimidazole derivatives. The spatial arrangement of atoms influences how the molecule fits into the binding site of a biological target, such as an enzyme or a receptor. nih.gov
The presence of fluorine atoms can influence the crystal packing of benzimidazole derivatives through the formation of intermolecular hydrogen bonds and C–F…π interactions. mdpi.com The number and arrangement of fluorine atoms can affect the dimensionality of the H-bonded structure, which can in turn influence the compound's interaction with biological macromolecules. mdpi.com
Molecular Mechanisms of Biological Action
The therapeutic effects of 8-fluoropyrido[1,2-a]benzimidazole and its analogs stem from their interactions with various biological molecules and their ability to inhibit specific enzymes.
Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)
Pyrido[1,2-a]benzimidazole derivatives can exert their biological effects by interacting with essential macromolecules like DNA, RNA, and proteins. Some benzimidazole derivatives are known to bind to DNA, with the small size of fluorine atoms potentially facilitating intercalation between DNA base pairs and leading to the unwinding of the DNA strands. nih.gov The intrinsic fluorescence of some pyrido[1,2-a]benzimidazoles allows for the study of their subcellular accumulation and mechanistic pathways. nih.gov
The binding of these compounds to proteins is a key aspect of their mechanism of action. For example, some benzimidazole derivatives have been shown to interact with proteins involved in cell cycle regulation. nih.gov The specific interactions, such as hydrogen bonding between the benzimidazole nitrogen and amino acid residues like Ser160, Ala162, and Thr222, are crucial for their activity. nih.gov
Enzyme Inhibition Mechanisms
A primary mode of action for many pyrido[1,2-a]benzimidazole derivatives is the inhibition of specific enzymes that are critical for the survival or proliferation of pathogens or diseased cells.
Acetylcholinesterase and Beta-secretase: Several benzimidazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.combiointerfaceresearch.com Some pyrimido[1,2-a]benzimidazoles have shown significant inhibitory efficacy against AChE, with IC50 values lower than the known inhibitors tacrine (B349632) and galantamine. nih.gov Additionally, aminoimidazole-based inhibitors have been developed as potent BACE-1 (beta-secretase) inhibitors, which are crucial in the amyloid cascade of Alzheimer's disease. ekb.egnih.gov
DNA Gyrase and Topoisomerase IV: Benzimidazole ureas have been identified as dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. nih.gov The inhibitors bind to the ATP sites of these enzymes, disrupting their function. nih.gov Benzothiazole-based inhibitors of DNA gyrase and topoisomerase IV have also shown promise as antibacterial agents. rsc.org
Myeloperoxidase and 5-Lipoxygenase: Certain benzimidazole derivatives act as inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govresearchgate.net For example, the benzimidazole derivative BRP-7 targets the 5-lipoxygenase-activating protein (FLAP). researchgate.net
tRNA Guanine37-N1-methyltransferase: Thienopyrimidinone derivatives have been designed to inhibit tRNA-(N1G37) methyltransferase (TrmD), an essential enzyme in many bacteria. nih.govx-mol.com These inhibitors can restructure the active site of the enzyme, rendering it inactive. nih.govx-mol.com
Interactive Table: Enzyme Inhibition by Pyrido[1,2-a]benzimidazole Analogues
| Enzyme Target | Inhibitor Class | Mechanism of Action | Reference |
| Acetylcholinesterase (AChE) | Pyrimido[1,2-a]benzimidazoles | Competitive inhibition | nih.gov |
| Beta-secretase (BACE-1) | Aminoimidazoles | Inhibition of amyloid-β production | ekb.egnih.gov |
| DNA Gyrase & Topoisomerase IV | Benzimidazole ureas | ATP-site binding, dual targeting | nih.gov |
| 5-Lipoxygenase (5-LO) | Benzimidazole derivatives | Targeting 5-LO activating protein (FLAP) | researchgate.net |
| tRNA (Guanine37-N1)-methyltransferase (TrmD) | Thienopyrimidinones | Restructuring the active site | nih.govx-mol.com |
Receptor Agonism/Antagonism
The interaction of small molecules with specific receptors is a cornerstone of modern pharmacology, leading to the modulation of various physiological responses. The structural scaffold of this compound suggests potential interactions with receptors such as Toll-like receptor 8 (TLR8) and corticotropin-releasing factor 1 (CRF-1).
Toll-like Receptor 8 (TLR8):
Toll-like receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns. TLR8, in particular, is involved in the recognition of single-stranded RNA, triggering immune responses. Certain benzimidazole-based compounds have been identified as agonists of TLR8. nih.gov For instance, a series of 1-alkyl-1H-benzimidazol-2-amines have demonstrated selective agonistic activity towards human TLR8, inducing the production of pro-inflammatory cytokines. nih.gov The pyrido[1,2-a]benzimidazole core of this compound, combined with the potential for the fluorine atom to modulate electronic properties and binding interactions, suggests that it could also engage with TLR8. The electronegativity of the fluorine atom at the 8-position could influence the molecule's binding affinity and efficacy as either an agonist or antagonist, though specific studies are required to confirm this.
Corticotropin-Releasing Factor 1 (CRF-1) Receptor:
The CRF-1 receptor plays a crucial role in the body's response to stress. Antagonists of this receptor are being investigated for the treatment of anxiety, depression, and other stress-related disorders. Structurally related compounds, specifically 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles, have been identified as a novel class of CRF-1 receptor antagonists. nih.gov These compounds, which share a fused benzimidazole ring system with this compound, have shown potent binding affinity for the CRF-1 receptor. This suggests that the pyrido[1,2-a]benzimidazole scaffold could serve as a pharmacophore for CRF-1 antagonism. The presence and position of the fluorine atom on the aromatic ring could be a critical determinant in the binding affinity and antagonist potency of this compound at the CRF-1 receptor.
Interference with Specific Cellular Pathways
Beyond direct receptor interactions, the biological effects of this compound may be mediated through its interference with essential cellular processes. Two such pathways of interest are microtubule dynamics and the formation of hemozoin in parasitic organisms.
Microtubule Inhibition:
Microtubules are dynamic cytoskeletal polymers vital for cell division, structure, and intracellular transport. Their disruption is a proven strategy in cancer chemotherapy. The benzimidazole scaffold is a well-known feature of several microtubule-inhibiting agents, such as albendazole (B1665689) and mebendazole. These compounds bind to β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis. While direct evidence for microtubule inhibition by this compound is not yet available, the presence of the benzimidazole core raises the possibility of such a mechanism. The substitution at the 8-position with a fluorine atom could influence the compound's ability to interact with the tubulin binding site, potentially enhancing or modifying its inhibitory activity.
Hemozoin Formation Inhibition:
In the context of parasitic diseases like malaria and schistosomiasis, the detoxification of heme is a critical survival pathway for the parasite. During the digestion of hemoglobin, toxic free heme is released, which the parasite crystallizes into an inert substance called hemozoin. Several antimalarial drugs, most notably chloroquine, function by inhibiting this biocrystallization process. Pyrido[1,2-a]benzimidazole derivatives have been investigated for their antischistosomal activity, with a proposed mechanism involving the inhibition of β-hematin (synthetic hemozoin) formation. nih.gov It is hypothesized that these planar heterocyclic molecules can interact with heme, preventing its sequestration into hemozoin crystals and leading to parasite death due to heme toxicity. The fluorine atom in this compound could enhance its lipophilicity and ability to accumulate in the parasite's digestive vacuole, where hemozoin formation occurs, potentially making it a more potent inhibitor. Studies on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have indeed shown promising antiparasitic activity. mdpi.com
Exploration of Bioactive Profiles of Pyrido 1,2 a Benzimidazole Derivatives
Anticancer and Antineoplastic Research
The pyrido[1,2-a]benzimidazole (B3050246) scaffold, particularly when substituted, has been a subject of investigation for its potential as an anticancer agent. bohrium.com The introduction of a fluorine atom at the 8-position is a strategic modification intended to modulate the compound's electronic properties and biological activity.
Activity against Various Human Cancer Cell Lines
Research into novel pyrido[1,2-a]benzimidazole derivatives has demonstrated their potential antiproliferative effects across a range of human tumor cell lines. bohrium.com A series of these compounds were evaluated for their activity against cervical (HeLa), colorectal (SW620), breast (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. bohrium.com While specific data for the 8-fluoro derivative is part of a broader class, related substituted compounds have shown notable activity. For instance, an 8-amino-substituted pyrido[1,2-a]benzimidazole (compound 25 in a study) displayed selective antiproliferative effects in the single-digit micromolar range against MCF-7 and HeLa cells, with IC₅₀ values of 6 μM and 8 μM, respectively. bohrium.com This activity was comparable to the standards 5-fluorouracil (B62378) and cisplatin. bohrium.com
Other studies on the broader benzimidazole (B57391) class have shown that substitutions are crucial for activity. For example, benzimidazole derivatives have shown cytotoxicity on various cancer cell lines including leukemia, melanoma, ovarian, prostate, breast, and colon cancer. nih.gov The fusion of different heterocyclic rings, such as a 1,2,3-triazole with a benzimidazole core, has also yielded compounds with significant activity against lung (A-549) and breast (MCF-7) cancer cell lines. jchemlett.com
Table 1: Antiproliferative Activity of a Related Pyrido[1,2-a]benzimidazole Derivative
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 8-amino-pyrido[1,2-a]benzimidazole | MCF-7 (Breast Cancer) | 6 bohrium.com |
| 8-amino-pyrido[1,2-a]benzimidazole | HeLa (Cervical Cancer) | 8 bohrium.com |
This table presents data for a structurally related compound to indicate the potential of the scaffold.
Investigations of Antiproliferative Mechanisms
The mechanisms underlying the anticancer effects of benzimidazole derivatives are diverse and a subject of ongoing research. nih.gov For some benzimidazole compounds, the mode of cell death has been identified as the promotion of apoptosis. nih.gov For instance, certain derivatives were found to induce caspase-dependent apoptosis in human lung adenocarcinoma A549 cells. nih.gov
The broader class of benzimidazole derivatives has been shown to target key pathways in cancer progression. Some act as inhibitors of crucial enzymes like checkpoint kinase 2 (CHK2), which leads to cell cycle arrest. nih.gov Another significant mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. mdpi.com This action is similar to established anticancer drugs like colchicine (B1669291). Molecular docking studies have suggested that these compounds bind to the colchicine binding site on β-tubulin. mdpi.com Furthermore, inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway is another mechanism through which benzimidazole-based hybrids exert their antiproliferative effects, ultimately inducing apoptosis. nih.govfrontiersin.org
Antimicrobial Research
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery, and fluorination is a common strategy to enhance potency. acgpubs.orgrsc.orgnih.gov
Antibacterial Activity Studies
Studies on fluorinated benzimidazole derivatives have confirmed their antibacterial properties. acgpubs.org The position of the fluorine atom can be critical for activity. For example, a study demonstrated that a 2-(m-fluorophenyl)-benzimidazole derivative was a potent antibacterial agent against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/mL. acgpubs.org In contrast, derivatives with ortho- and para-fluoro substitutions showed lower antibacterial activity. acgpubs.org Another compound from the same series, which also had a fluorine atom in the meta-position of the phenyl ring side chain, displayed high activity against Gram-negative bacteria with an MIC value of 31.25 μg/mL. acgpubs.org The broader class of pyrimido[1,2-a]benzimidazole (B3050247) derivatives has also been screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing moderate to good activity. researchgate.net
Table 2: Antibacterial Activity of Related Fluorinated Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2-(m-fluorophenyl)-benzimidazole | B. subtilis | 7.81 acgpubs.org |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole | B. subtilis | 7.81 acgpubs.org |
| 2-(m-fluorophenyl)-5-methyl-benzimidazole | Gram-negative bacteria | 31.25 acgpubs.org |
This table presents data for structurally related compounds to indicate the potential of the scaffold.
Antifungal Activity Studies
Fluorinated benzimidazole derivatives have also demonstrated promising antifungal properties. acgpubs.org Research indicates that the presence of a methyl group at the 5-position of the benzimidazole ring can enhance antifungal activity against certain strains. acgpubs.org Specifically, introducing a methyl group to the benzimidazole backbone showed a notable enhancement in antifungal efficiency against Candida parapsilosis. acgpubs.org While many benzimidazole-hydrazone compounds exhibit weak antibacterial action, some have shown very notable antifungal activity against Candida species at non-toxic concentrations. nih.gov Other research has shown that certain benzimidazole derivatives are effective against Aspergillus species and dermatophytes, with some compounds affecting species of Candida that are resistant to fluconazole. nih.gov
Antiviral Activity Studies (e.g., Anti-HBV, Anti-HCV)
The benzimidazole core is present in a variety of antiviral agents. researchgate.net A broad screening of assorted benzimidazole derivatives revealed activity against several RNA and DNA viruses. nih.gov The most frequently affected viruses were Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Poliovirus type-1 (Sabin strain). nih.govnih.gov In particular, several compounds showed potent activity against RSV, with EC₅₀ values in the low micromolar and even nanomolar range. nih.govnih.gov While specific data for 8-Fluoropyrido[1,2-a]benzimidazole against Hepatitis B Virus (HBV) or Hepatitis C Virus (HCV) is not detailed in the provided context, the related Pestivirus BVDV is often used as a surrogate for HCV in initial screening assays. nih.gov Some benzimidazole derivatives have shown moderate activity against BVDV and Yellow Fever Virus (YFV), both members of the Flaviviridae family, which also includes HCV. nih.gov
Antiparasitic Research
The pyrido[1,2-a]benzimidazole (PBI) core structure has been the subject of various studies to determine its potential against parasitic diseases. Research has explored its efficacy against a range of parasites, including those responsible for malaria, schistosomiasis, leishmaniasis, and toxoplasmosis.
Antimalarial Activity Studies
The PBI scaffold is recognized as a novel class of antimalarial agents. researchgate.net Studies have identified PBI derivatives with potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. researchgate.netnih.gov Some of these compounds have also demonstrated significant efficacy in mouse models of malaria, showing a marked reduction in parasitemia. nih.govnih.gov The proposed mechanism for some of these derivatives involves the inhibition of hemozoin formation, a critical detoxification process for the parasite. scilit.com
While extensive research has been conducted on various substituted PBIs, including those with halogen substitutions, specific data detailing the antimalarial activity of this compound was not found in the reviewed literature. nih.govnih.gov However, the intrinsic fluorescence of some PBI compounds has been utilized to study their accumulation within the parasite, offering insights into their mechanism of action. researchgate.net
Antischistosomal Activity Studies
Schistosomiasis, a disease caused by parasitic flatworms of the Schistosoma genus, is another area where PBI derivatives have been investigated. In the search for new drugs to complement or replace praziquantel, the PBI scaffold has emerged as a promising starting point. academicjournals.org
Research has demonstrated that a series of novel PBI derivatives exhibit potent in vitro activity against both the newly transformed schistosomula and adult worm stages of Schistosoma mansoni. academicjournals.org In vivo studies in infected mice have also shown that these compounds can lead to a significant reduction in worm burden. academicjournals.org However, after a thorough review of the available scientific literature, no specific studies or data pertaining to the antischistosomal activity of this compound could be identified.
Anti-Leishmanial and Anti-Toxoplasma Activity Studies
Research into the antiparasitic properties of fluorinated benzimidazole-related scaffolds has yielded promising results against Leishmania and Toxoplasma species. While direct studies on this compound are not available, research on the closely related pyrimido[1,2-a]benzimidazole scaffold provides valuable insights.
A series of fluorophenyl-substituted pyrimido[1,2-a]benzimidazole derivatives were synthesized and evaluated for their activity against Leishmania major and Toxoplasma gondii. mdpi.comnih.gov One compound, 4-amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile (Compound 2a), demonstrated excellent activity against both promastigote and amastigote stages of L. major. mdpi.com Another derivative, 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole (Compound 3b), showed notable activity and selectivity against T. gondii. nih.gov
The table below summarizes the activity of selected fluorinated pyrimido[1,2-a]benzimidazole derivatives.
| Compound ID | Parasite | Activity Type | IC50 / EC50 (µM) |
| Compound 2a | Leishmania major (promastigotes) | EC50 | 0.4 |
| Compound 2a | Leishmania major (amastigotes) | EC50 | 0.2 |
| Compound 2a | Toxoplasma gondii (tachyzoites) | IC50 | 4.59 |
| Compound 3b | Toxoplasma gondii (tachyzoites) | IC50 | 2.8 |
Data sourced from a study on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles. It is important to note that these compounds belong to a different, though related, chemical class than this compound. mdpi.comnih.gov
Anti-Inflammatory Research
The benzimidazole nucleus is a core component of many compounds investigated for anti-inflammatory properties. sciforum.net These derivatives are known to target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govsciforum.netresearchgate.net The mechanism of action often involves the inhibition of prostaglandin (B15479496) and leukotriene synthesis, which are critical mediators of inflammation. nih.gov
Despite the broad investigation into the anti-inflammatory potential of the benzimidazole family, a specific search of the scientific literature did not yield any studies focused on the anti-inflammatory activity of this compound. Therefore, no detailed research findings or data tables for this specific compound can be presented in this section.
Neurological and Central Nervous System Applications
The structural characteristics of benzimidazole derivatives have made them attractive candidates for the development of therapies targeting neurological and central nervous system disorders. hud.ac.ukuab.cat
Anti-Alzheimer's Research
The multifactorial nature of Alzheimer's disease has prompted research into multitarget-directed ligands, and the benzimidazole scaffold has been a key area of focus. uab.cat Studies have explored the potential of benzimidazole derivatives to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as to modulate the aggregation of amyloid-β (Aβ) peptides.
Research on fluoro-benzimidazole derivatives has been undertaken to evaluate their potential in treating Alzheimer's disease, specifically as inhibitors of the β-secretase (BACE1) enzyme. However, a detailed review of the available literature did not identify any specific research or data on the anti-Alzheimer's properties of this compound.
Anticonvulsant Investigations
While direct experimental studies on the anticonvulsant activity of this compound are not extensively documented in publicly available literature, research on the broader class of pyrido[1,2-a]benzimidazoles and related fused benzimidazole structures suggests a potential for such activity. The structural features of these compounds are recognized for their interaction with central nervous system targets.
For instance, studies on structurally related compounds, such as derivatives of 8-alkoxy-5,6-dihydro-4H- nih.govnih.govnih.govtriazolo[4,3-a] nih.govbenzazepin-1-one, have shown significant anticonvulsant effects in preclinical models. nih.gov These investigations typically employ the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate the efficacy of new chemical entities. In these studies, certain derivatives displayed potent anticonvulsant activity, with some compounds exhibiting a higher protective index than the established antiepileptic drug carbamazepine. nih.gov
Furthermore, research into other related heterocyclic systems, such as 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea (B33335) derivatives, has also identified compounds with promising anticonvulsant profiles in both MES and scPTZ screens. nih.gov The exploration of these related structures underscores the potential of the broader benzimidazole-containing fused systems as a source of novel anticonvulsant agents. The introduction of a fluorine atom, known for its ability to enhance membrane permeability and metabolic stability, could potentially modulate the anticonvulsant properties of the pyrido[1,2-a]benzimidazole scaffold. However, without direct experimental data on the 8-fluoro derivative, its specific anticonvulsant profile remains a subject for future investigation.
Other Investigated Biological Activities (e.g., Antitubercular, Antipyretic, Antioxidant)
Antitubercular Activity
The pyrido[1,2-a]benzimidazole scaffold has been identified as a promising chemotype in the search for new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov Research has led to the discovery of derivatives with potent activity against both drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.gov
A key area of investigation has been the structure-activity relationship (SAR) of these compounds. For example, the substitution pattern on a benzyl (B1604629) ring attached to the core scaffold has been shown to be crucial for anti-TB activity. nih.gov While specific data on an 8-fluoro substitution is limited, studies on related halogenated compounds, such as those with a chlorine atom, have demonstrated the importance of the position and nature of the halogen on the molecule's efficacy. nih.gov The introduction of a nitro group at the 8-position of the pyrido[1,2-a]benzimidazole core has also been explored, indicating that this position is amenable to substitution for modulating biological activity. jraic.com Given the known impact of fluorine substitution on the biological activity of other antitubercular agents, it is plausible that an 8-fluoro substituent could influence the potency, selectivity, or pharmacokinetic properties of pyrido[1,2-a]benzimidazole derivatives.
Table 1: Antitubercular Activity of Representative Pyrido[1,2-a]benzimidazole Derivatives Note: This table presents data for the general class of compounds to illustrate their potential. Data for the specific 8-fluoro derivative is not available.
| Compound | Substitution Pattern | MIC against Mtb H37Rv (µg/mL) | Cytotoxicity (IC50 against Vero cells, µM) | Reference |
|---|---|---|---|---|
| Analog A | Varying substituents on the benzyl ring | 0.12 - >128 | >100 | nih.gov |
| Analog B | Modifications at the para position of the benzyl group | Potency enhanced | Data not specified | nih.gov |
Antipyretic Activity
Currently, there is a lack of specific research findings in the public domain regarding the antipyretic (fever-reducing) properties of this compound or its derivatives. While the broader class of benzimidazoles is known for a wide range of pharmacological effects, including anti-inflammatory actions which can be related to antipyresis, dedicated studies on the antipyretic potential of this specific fluorinated scaffold have not been reported. nih.gov
Antioxidant Activity
The antioxidant potential of fused benzimidazole systems has been a subject of scientific inquiry. For instance, a derivative of pyrrolo[1,2-α]benzimidazole, a structurally similar scaffold, has demonstrated significant antioxidant activity in various in vitro models, in some cases exceeding that of the reference antioxidant Trolox. nih.gov These assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, are standard methods to evaluate the ability of a compound to neutralize free radicals. nih.gov
Table 2: Investigated Antioxidant Activity of Related Benzimidazole Derivatives Note: This table presents data for structurally related compounds to provide context. Data for the specific 8-fluoro derivative is not available.
| Compound Class | Assay | Observation | Reference |
|---|---|---|---|
| Pyrrolo[1,2-α]benzimidazole derivative (RU-792) | DPPH radical scavenging | Superior to Trolox | nih.gov |
| Pyrrolo[1,2-α]benzimidazole derivative (RU-792) | ABTS radical scavenging | Superior to Trolox | nih.gov |
| Novel pyrido[1,2-a]benzimidazoles | In vitro spectrophotometric assays | Evaluated for antioxidative potency | researchgate.net |
Future Directions and Research Perspectives
Rational Design of Novel Analogues with Enhanced Potency and Specificity
The rational design of new 8-Fluoropyrido[1,2-a]benzimidazole analogues is a key strategy to enhance their therapeutic potential. By systematically modifying the core structure, researchers can aim to improve potency against specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial in this regard, providing insights into how different substituents and their positions on the pyrido[1,2-a]benzimidazole (B3050246) framework influence biological activity. researchgate.net
For instance, the introduction of various substituents on the benzimidazole (B57391) or pyridine (B92270) rings can lead to compounds with improved efficacy. nih.gov The design of novel analogues will likely focus on creating hybrid molecules that combine the favorable properties of the pyrido[1,2-a]benzimidazole scaffold with other pharmacophores to target specific diseases like cancer, parasitic infections, and viral illnesses. chemrxiv.orgfrontiersin.org The development of derivatives with potent in vitro activity against various pathogens, such as Schistosoma mansoni, has already demonstrated the promise of this approach. nih.gov
Development of Advanced and Sustainable Synthetic Methodologies
Recent advancements have focused on one-pot, multicomponent reactions that allow for the construction of the complex heterocyclic system in a single step, often with high yields and short reaction times. mdpi.comrsc.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov Future research will likely explore novel catalytic systems, including the use of nanocatalysts, to facilitate these transformations under milder and more environmentally friendly conditions. rsc.orgrsc.org The development of regioselective synthesis methods will also be important for creating specific isomers with desired biological activities. nih.gov
Integration of Advanced Computational Approaches in Drug Discovery Pipelines
Computational chemistry is poised to play an increasingly integral role in the discovery and development of new drugs based on the this compound scaffold. mdpi.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis can accelerate the identification of promising lead compounds and optimize their properties. mdpi.commdpi.com
These computational tools allow researchers to predict how different analogues will interact with their biological targets at the molecular level, providing valuable insights for rational drug design. mdpi.comnih.gov By screening virtual libraries of compounds, researchers can prioritize the synthesis of molecules with the highest predicted potency and most favorable pharmacokinetic profiles. mdpi.com This in silico approach can significantly reduce the time and cost associated with traditional drug discovery methods. researchgate.net
High-Throughput Screening and Phenotypic Screening in Lead Identification
High-throughput screening (HTS) is a powerful method for rapidly evaluating large libraries of compounds for their biological activity. researchgate.net In the context of 8-Fluoropyrido[1,2-a]benzimidazoles, HTS can be employed to identify novel hits against a wide range of therapeutic targets. The screening of commercially available and custom-synthesized compound libraries has already proven successful in identifying potent antimalarial pyrido[1,2-a]benzimidazoles. acs.org
Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, offers a complementary approach to target-based screening. This method can uncover compounds with novel mechanisms of action that might be missed by more targeted approaches. The combination of HTS and phenotypic screening will be instrumental in identifying new lead compounds from diverse chemical libraries of pyrido[1,2-a]benzimidazole derivatives for various diseases.
Exploration of Pyrido[1,2-a]benzimidazoles in Materials Science
Beyond their therapeutic applications, pyrido[1,2-a]benzimidazoles possess unique photophysical properties that make them attractive candidates for applications in materials science. nih.gov Their conjugated planar structure can give rise to intense luminescence, making them suitable for use as fluorescent dyes and phosphors. nih.govjraic.com
Future research in this area will likely focus on tuning the electronic and optical properties of this compound derivatives through chemical modification. This could lead to the development of novel materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net The ability of these compounds to act as chemosensors has also been noted, opening up possibilities for their use in environmental monitoring and diagnostics. jraic.com
Q & A
Q. How does fluorination at the 8-position alter the physicochemical and biological properties of pyrido[1,2-a]benzimidazoles?
- Answer : Fluorination enhances lipophilicity, metabolic stability, and binding affinity to biological targets. For example, 8-fluoro-substituted derivatives exhibit improved intraocular pressure-lowering activity in glaucoma models due to increased membrane permeability and target engagement . Fluorine’s electronegativity also modulates electronic effects, influencing fluorescence properties in chemosensors for CO₂ detection .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Answer :
- In vitro : Kinase profiling and cytotoxicity assays (e.g., anti-leukemia activity of 2,4-diaryl derivatives) .
- In vivo : Ocular normotensive rat models for intraocular pressure reduction, with dose-response studies and control-eye comparisons .
- Anthelmintic testing : Efficacy against Syphacia obvelata nematodes, measuring paralysis/death rates at specific concentrations (e.g., derivatives 6d, 6k, 8e) .
Q. What non-pharmacological applications exist for pyrido[1,2-a]benzimidazole derivatives?
- Answer : Fluorinated derivatives serve as fluorescent probes for environmental monitoring. For instance, pyrimido[1,2-a]benzimidazole-based chemosensors detect CO₂ in liquid media via a "light-up" mechanism, leveraging their high fluorescence quantum yield and selectivity .
Q. How can reaction conditions be optimized to improve yields and selectivity in complex pyrido[1,2-a]benzimidazole syntheses?
- Answer :
- Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance Lewis acid-catalyzed reactions .
- Oxidants : Molecular oxygen or H₂O₂ in metal-free systems improves sustainability .
- Temperature : Room-temperature LED irradiation with magnetic nanocatalysts achieves >80% yields while minimizing side reactions .
Q. How are computational models applied to study structure-activity relationships (SAR) in this compound class?
- Answer : Artificial neural networks (ANNs) correlate substituent effects (e.g., electron-withdrawing groups at position 8) with bioactivity. For example, ANN analysis of imidazo[1,2-a]benzimidazoles predicts intraocular pressure-lowering efficacy based on steric and electronic parameters . Density functional theory (DFT) further elucidates intermolecular interactions (e.g., π-stacking) influencing fluorescence and crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
